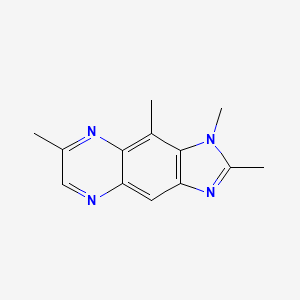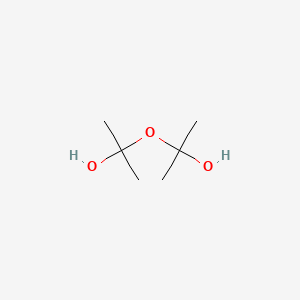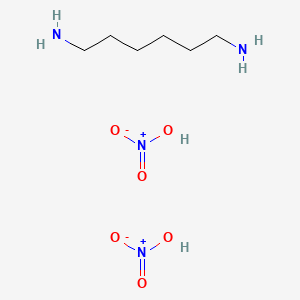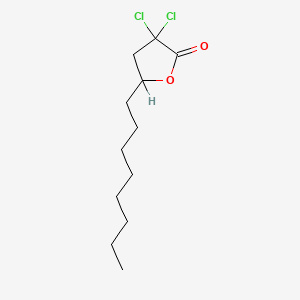
2-Isobornyl-6-methylcyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isobornyl-6-methylcyclohexan-1-ol is an organic compound with the molecular formula C17H30O It is a derivative of cyclohexanol, featuring an isobornyl group and a methyl group attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobornyl-6-methylcyclohexan-1-ol typically involves the reaction of isoborneol with methylcyclohexanone under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs advanced techniques like distillation and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isobornyl-6-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, acids, and bases under controlled temperature and pressure.
Major Products:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Secondary alcohols and hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isobornyl-6-methylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Isobornyl-6-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Isobornylcyclohexanol: Similar structure but lacks the methyl group.
6-Methylcyclohexanol: Similar structure but lacks the isobornyl group.
Isoborneol: A precursor in the synthesis of 2-Isobornyl-6-methylcyclohexan-1-ol.
Uniqueness: this compound is unique due to the presence of both the isobornyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
97337-86-5 |
|---|---|
Molekularformel |
C17H30O |
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
2-methyl-6-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-11-6-5-7-13(15(11)18)14-10-12-8-9-17(14,4)16(12,2)3/h11-15,18H,5-10H2,1-4H3 |
InChI-Schlüssel |
UFXNARNMSIOVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(C1O)C2CC3CCC2(C3(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)







![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
